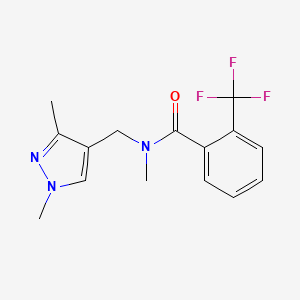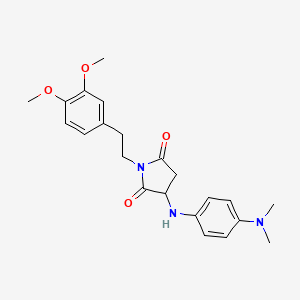
1-(3,4-Dimethoxyphenethyl)-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3,4-Dimethoxyphenethyl)-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a pyrrolidine-2,5-dione core, which is a common motif in various synthetic and natural products with biological activity. The molecule also includes dimethoxyphenethyl and dimethylaminophenyl groups, which could contribute to its reactivity and potential applications in medicinal chemistry or material science.
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives can be approached through several methods. One such method is the condensation of 1,3-diones with amines, as described in the synthesis of 3,5-disubstituted-2-pyridylpyrroles . Although the target molecule does not contain a pyridyl group, the general strategy of condensing a 1,3-dione with an amine could be adapted for its synthesis. The presence of dimethoxy and dimethylamino substituents suggests that the synthesis might involve specific protecting groups or directing groups to achieve the desired regioselectivity.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that can engage in intramolecular interactions. For instance, the pyrrolidine-2,5-dione core may exhibit tautomerism and hydrogen bonding, as seen in the adducts of dimedone and phenalen-1,3-dione with pyridinecarboxaldehyde . These interactions can influence the compound's stability and reactivity, and they may also affect its physical properties, such as solubility and crystallinity.
Chemical Reactions Analysis
The reactivity of the compound is likely to be influenced by the presence of the amino and dione functionalities. For example, the amino group could participate in nucleophilic addition reactions, while the dione could be involved in cycloaddition reactions. The synthesis of various heterocyclic compounds, such as trisubstituted pyrroles and pyranones, often involves reactions of amino and dione groups . The compound may similarly undergo reactions that lead to the formation of complex heterocycles or polymers.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be expected to include strong photoluminescence, as seen in conjugated polymers containing the pyrrolo[3,4-c]pyrrole (DPP) unit . The dimethoxy and dimethylamino groups could also affect the solubility and electronic properties of the compound, potentially making it suitable for applications in electronic devices or as a fluorescent probe. The molecular weight and solubility in organic solvents would be important parameters to consider for its practical use.
科学的研究の応用
Pyrrolidine in Drug Discovery
Pyrrolidine rings, similar to the one present in the compound of interest, are widely utilized in medicinal chemistry due to their sp3 hybridization, which allows efficient exploration of pharmacophore space. Their contribution to stereochemistry and increased three-dimensional coverage enhance target selectivity in drug candidates. The versatility of pyrrolidine scaffolds, including derivatives like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, is highlighted for their bioactivity across various therapeutic areas. Different stereoisomers of pyrrolidine compounds can lead to varied biological profiles, emphasizing the importance of stereochemistry in drug design (Li Petri et al., 2021).
Betalains: Chemistry and Biochemistry
Betalains, involving structural elements related to those in the compound of interest, serve as chemosystematic markers across several plant families. These pigments, derived from betalamic acid, exhibit a wide range of biological activities and potential health benefits. The biosynthesis of betalains involves the hydroxylation of tyrosine to DOPA, which may share mechanistic similarities with the metabolic pathways of structurally related compounds (Khan & Giridhar, 2015).
Diketopyrrolopyrroles: Synthesis and Optical Properties
Diketopyrrolopyrroles, which share a core structural motif with the compound , are highlighted for their applications in high-quality pigments and optoelectronic devices. Their synthesis, reactivity, and the relationship between structure and optical properties are discussed, indicating the potential for compounds with similar structures to be used in the development of novel materials with specific optical properties (Grzybowski & Gryko, 2015).
Supramolecular Capsules from Calixpyrrole Scaffolds
Research on supramolecular capsules derived from calixpyrrole, a scaffold similar to part of the compound's structure, reveals the potential for designing molecules capable of forming complex structures with specific binding capabilities. These findings suggest applications in molecular recognition and the construction of functionalized materials (Ballester, 2011).
特性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-24(2)17-8-6-16(7-9-17)23-18-14-21(26)25(22(18)27)12-11-15-5-10-19(28-3)20(13-15)29-4/h5-10,13,18,23H,11-12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJANFGJRJGXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

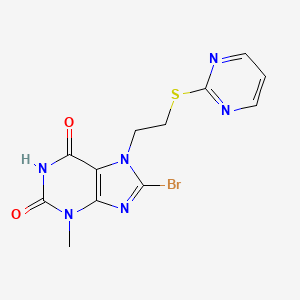
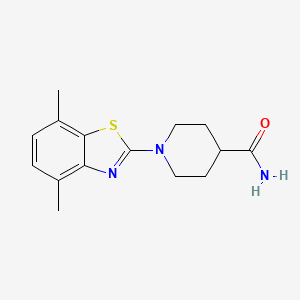
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B2524213.png)
![3-(3-hydroxypropyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2524214.png)
![(E)-4-(Dimethylamino)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-enamide](/img/structure/B2524216.png)
![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2524217.png)
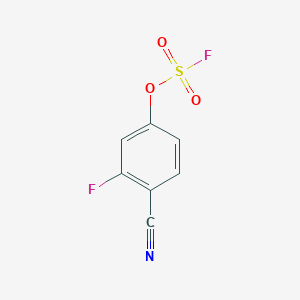
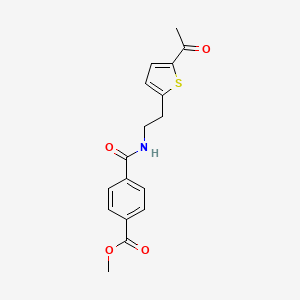
![6-chloro-4-(methylsulfonyl)-N'-[(3,4,5-trimethoxyphenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2524222.png)
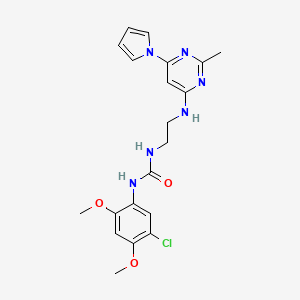
![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B2524226.png)
![N-benzyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524229.png)
![2-Indol-1-yl-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2524231.png)
